molecular formula C49H49N3O6 B13447561 Indacaterol Impurity B

Indacaterol Impurity B

Cat. No.: B13447561
M. Wt: 775.9 g/mol
InChI Key: NXIIJCACCRDMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Indacaterol Impurity B involves several steps, starting from the precursor compounds used in the synthesis of Indacaterol. The synthetic route typically includes:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Indacaterol Impurity B undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Indacaterol Impurity B is primarily studied in the context of pharmaceutical research to understand its formation, stability, and impact on the efficacy and safety of Indacaterol. Its applications include:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C49H49N3O6

Molecular Weight

775.9 g/mol

IUPAC Name

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-[2-hydroxy-2-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl]amino]-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one

InChI

InChI=1S/C49H49N3O6/c1-3-33-23-35-25-37(26-36(35)24-34(33)4-2)52(27-42(53)38-15-19-44(48-40(38)17-21-46(55)50-48)57-29-31-11-7-5-8-12-31)28-43(54)39-16-20-45(49-41(39)18-22-47(56)51-49)58-30-32-13-9-6-10-14-32/h5-24,37,42-43,53-54H,3-4,25-30H2,1-2H3,(H,50,55)(H,51,56)

InChI Key

NXIIJCACCRDMQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)N(CC(C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)O)CC(C6=C7C=CC(=O)NC7=C(C=C6)OCC8=CC=CC=C8)O)CC

Origin of Product

United States

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